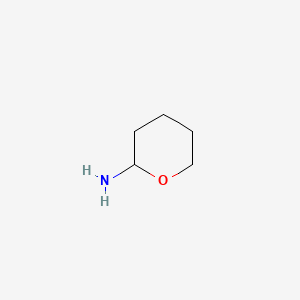

Tetrahydro-2h-pyran-2-amine

Description

Historical Context and Evolution of Tetrahydropyran (B127337) Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle with one oxygen atom, is a fundamental structure in organic chemistry. wikipedia.orgwikidoc.org Its journey in scientific literature began with early investigations into the structure of pyranose sugars, such as glucose, where the THP ring forms the core scaffold. wikipedia.org One of the classical methods for synthesizing the basic tetrahydropyran structure involves the hydrogenation of dihydropyran using Raney nickel. wikipedia.orgwikidoc.org

The evolution of tetrahydropyran chemistry has been driven by the prevalence of this motif in a vast number of biologically active natural products, including marine toxins and polyether antibiotics. nih.govacs.org This has spurred the development of numerous synthetic strategies to construct the THP ring with high stereocontrol. rsc.orgresearchgate.net Key methodologies that have been refined over the years include:

Prins Cyclization: An acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, which has become a powerful tool for creating substituted tetrahydropyrans. ntu.edu.sgbeilstein-journals.orgresearchgate.net

Intramolecular Oxa-Michael Addition: The cyclization of an alcohol onto an α,β-unsaturated carbonyl system, providing a reliable route to tetrahydropyran derivatives. nih.govntu.edu.sg

Hetero-Diels-Alder Reactions: A cycloaddition approach that allows for the efficient construction of the heterocyclic ring. nih.govrsc.org

Ring-Closing Metathesis: A versatile method for forming cyclic structures, including tetrahydropyrans. nih.govrsc.org

Cyclization onto Oxocarbenium Ions: Reactions involving the intramolecular addition of an alkene to an oxocarbenium ion intermediate have proven to be a powerful strategy for building complex tetrahydropyran rings. nih.govrsc.org

The development of these and other methods, such as those involving radical cyclization and metal-mediated processes, has significantly expanded the synthetic chemist's toolkit for accessing a wide array of substituted tetrahydropyrans. rsc.orgacs.org

Academic Significance of the Tetrahydro-2H-pyran-2-amine Scaffold in Modern Organic Synthesis and Chemical Biology

The introduction of an amine group at the 2-position of the tetrahydropyran ring, creating this compound, adds a layer of complexity and functionality that is of great interest in both organic synthesis and chemical biology.

In organic synthesis , this compound and its derivatives serve as valuable intermediates. smolecule.com The amine group can act as a nucleophile, allowing for a variety of substitution reactions to build more complex molecular architectures. smolecule.com Furthermore, the tetrahydropyranyl (THP) group, often derived from dihydropyran, is a widely used protecting group for alcohols in multi-step syntheses. wikipedia.org The synthesis of substituted 3-amino tetrahydro-2H-pyran-2-ones has been achieved with high enantioselectivity through organocatalyzed cascade reactions, demonstrating the potential for creating chiral building blocks. acs.org

In the realm of chemical biology and medicinal chemistry , the this compound scaffold is recognized for its potential in drug design. smolecule.com The specific positioning of the functional groups on the pyran ring influences its reactivity and interactions with biological targets. smolecule.com For instance, derivatives of this scaffold have been investigated for their potential as:

Kinase inhibitors: The purine (B94841) core attached to a THP group is a feature in some kinase inhibitor designs.

Antiviral agents: THP-protected purines are used as intermediates in the synthesis of nucleoside analogs.

HCV NS5A inhibitors: A tetrahydropyran glycine (B1666218) derivative serves as a precursor to potent inhibitors of the Hepatitis C virus NS5A protein. acs.org

LpxC inhibitors: Tetrahydropyran-based compounds have been synthesized and evaluated as inhibitors of LpxC, a target for antibacterial agents. nih.gov

The interaction of the amine group through hydrogen bonding with enzyme active sites or receptors is a key aspect of its biological activity. smolecule.com

Theoretical and Methodological Frameworks for the Study of this compound

The study of this compound is supported by a combination of theoretical and experimental methodologies that provide insight into its structure, conformation, and reactivity.

Theoretical and Computational Studies: Computational methods, particularly Density Functional Theory (DFT), are employed to explore the conformational landscape of tetrahydropyran derivatives. researchgate.net These studies have shown that the tetrahydropyran ring typically adopts a chair conformation. For 2-aminotetrahydropyran, there is a preference for the equatorial conformation of the amino group, which is influenced by steric repulsion in the axial conformation. researchgate.netresearchgate.net The presence of substituents can significantly alter these conformational preferences. smolecule.com

Analytical and Spectroscopic Techniques: A range of analytical techniques are crucial for the characterization of this compound and its derivatives:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the structure and determining the stereochemistry of these compounds. Vicinal coupling constants in ¹H NMR provide valuable information about the dihedral angles and, consequently, the ring conformation. smolecule.com

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

X-ray Crystallography: This technique provides definitive information about the solid-state conformation and the precise three-dimensional structure of these molecules. smolecule.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of synthesized compounds.

These theoretical and methodological frameworks provide a robust foundation for understanding the chemical behavior of this compound and for designing new synthetic routes and biologically active molecules based on this important scaffold.

Structure

3D Structure

Properties

CAS No. |

64474-04-0 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

oxan-2-amine |

InChI |

InChI=1S/C5H11NO/c6-5-3-1-2-4-7-5/h5H,1-4,6H2 |

InChI Key |

ICBYIKRIEVEFCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetrahydro 2h Pyran 2 Amine and Its Derivatives

Enantioselective and Diastereoselective Synthesis Approaches

Achieving control over stereochemistry is critical in the synthesis of chiral amines. Modern organic synthesis employs various catalytic systems and strategies to produce specific stereoisomers in high purity.

Organocatalytic Domino Reactions for Chiral Tetrahydropyran (B127337) Formation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.gov Domino reactions, also known as cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates, enhancing atom economy and reducing waste. nih.govnih.gov

One prominent strategy for constructing the chiral tetrahydropyran framework is the organocatalytic domino Michael-hemiacetalization sequence. nih.gov This reaction typically involves the addition of a 1,3-dicarbonyl compound to an α-hydroxymethyl nitroalkene. The process is initiated by a chiral organocatalyst, which activates the substrates and controls the stereochemical outcome of the initial Michael addition. The resulting intermediate then undergoes an intramolecular hemiacetalization to form the tetrahydropyran ring. nih.gov Quinine-squaramide based bifunctional organocatalysts are often employed, leveraging hydrogen bonding to activate the substrates and facilitate the highly stereoselective formation of multiple stereocenters. metu.edu.tr This approach allows for the synthesis of polyfunctionalized tetrahydropyranols with high yields and excellent diastereo- and enantioselectivities. nih.gov

Table 1: Organocatalytic Domino Michael-Hemiacetalization Reactions

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|---|

| Quinine-Squaramide | 1,3-Dicarbonyl Compounds | α-Hydroxymethyl Nitroalkenes | Dihydro/Tetrahydropyrans | 59-91 | 26-98 | 71-99 | nih.gov |

| Quinine-Derived Squaramide | 1,3-Dicarbonyl Compounds | β-Nitroolefins & Aldimines | Tetrahydropyridines | Good | High | Excellent | nih.gov |

Transition Metal-Catalyzed Asymmetric Hydrogenation Routes to Chiral Amines Incorporating Pyran Moieties

Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient and atom-economical methods for producing chiral compounds, particularly amines. nih.govacs.org This strategy involves the reduction of prochiral unsaturated precursors like imines, enamines, or N-heteroaromatic compounds using molecular hydrogen in the presence of a chiral transition metal complex. nih.govrsc.org The catalyst, typically based on iridium, rhodium, or ruthenium, features a chiral ligand that directs the hydrogen addition to one face of the substrate, thereby creating the desired stereocenter. researchgate.net

The synthesis of chiral amines with a pyran moiety can be achieved by the asymmetric hydrogenation of a suitable precursor, such as an enamine or imine containing the tetrahydropyran ring. The success of the reaction hinges on the design of the chiral ligand, which often includes privileged scaffolds like BINAP or PNN-type tridentate ligands. acs.orgresearchgate.net The direct hydrogenation of N-alkyl imines, for instance, has been accomplished with high enantioselectivity using iridacycle catalysts derived from ligands like MaxPHOX. acs.org This method provides a direct and powerful route to α-chiral amines, which are valuable building blocks in pharmaceutical synthesis. nih.govacs.org

Table 2: Asymmetric Hydrogenation for Chiral Amine Synthesis

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Ir-MaxPHOX derived iridacycle | N-Alkyl Imines (from acetophenones) | α-Chiral Alkyl Amines | Up to 94 | acs.org |

| Ir/(S,S)-f-Binaphane-L7 | N-Alkyl α-aryl furan-containing imines | Chiral N-Alkyl Furan-containing Amines | Up to 90 | acs.org |

| Chiral Phosphoric Acid / Iridium Complex | β-branched alcohols (via hydrogen borrowing) | Chiral β-branched Amines | Up to 99 | thieme-connect.de |

Chiral Pool Synthesis Strategies for Enantiomerically Enriched Tetrahydropyran Amines

Chiral pool synthesis is a strategy that utilizes readily available, enantiopure natural products as starting materials. wikipedia.org This approach is highly efficient as it leverages the pre-existing stereocenters provided by nature, often preserving them throughout the synthetic sequence. Key contributors to the chiral pool include amino acids, terpenes, and sugars. wikipedia.org

Sugars are particularly suitable starting materials for the synthesis of chiral tetrahydropyran amines because their fundamental structure is a pyranose ring, a functionalized tetrahydropyran. By starting with a common sugar like D-glucose or D-mannose, the inherent chirality of the molecule can be used to direct the synthesis. The synthetic challenge lies in the selective modification of the functional groups on the sugar scaffold to introduce the required amine group at the C-2 position while retaining the desired stereochemistry at other centers. This often involves a series of protection, deprotection, and functional group interconversion steps, such as converting a hydroxyl group into an amine via mesylation and azide (B81097) displacement followed by reduction. youtube.com This strategy bypasses the need for creating chirality from achiral precursors, making it a powerful and direct route to enantiomerically pure tetrahydropyran derivatives. wikipedia.org

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a one-pot process to form a single product that incorporates the substantial portions of all starting materials. nih.govgrowingscience.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov

Base-Promoted Selective Synthesis of Aminopyrans and Related Heterocycles

Base-promoted MCRs provide a direct and efficient pathway to highly substituted aminopyrans. A common example is the one-pot reaction of an aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound like ethyl acetoacetate. growingscience.com The reaction proceeds through a cascade of events, often initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the active methylene compound. An intramolecular cyclization and subsequent tautomerization yield the final 4H-pyran derivative. growingscience.com

The choice of base is crucial for the reaction's success. Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide (B78521) (KOH) can effectively catalyze the reaction, often under mild or even solvent-free conditions. growingscience.comnih.gov These methods are advantageous due to their operational simplicity, lower environmental impact, and the ability to produce diverse libraries of aminopyran derivatives by simply varying the starting components. growingscience.comnih.gov

Microwave-Assisted Synthetic Protocols for Tetrahydropyran Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. In the realm of tetrahydropyran synthesis, microwave irradiation has been effectively employed to facilitate various cyclization and functionalization reactions.

For instance, the synthesis of 2-formimidate-3-carbonitrile derivatives bearing a 4H-pyran moiety has been achieved with excellent yields (88–95%) and significantly reduced reaction times (20 minutes) using microwave radiation. This method involves the reaction of 2-amino-3-carbonitrile precursors with triethyl orthoformate and catalytic amounts of acetic acid. While this example highlights the utility of microwave synthesis for pyran derivatives, specific microwave-assisted protocols for the direct synthesis of the parent Tetrahydro-2H-pyran-2-amine are not extensively detailed in the current literature. However, the principles can be extrapolated. For example, a potential microwave-assisted approach could involve the amination of a suitable tetrahydropyran precursor, where the localized and rapid heating provided by microwaves could enhance the reaction efficiency and minimize side product formation.

One notable application of microwave-assisted synthesis in a related context is the one-pot synthesis of a water-soluble glucose amine Schiff base derivative. In this process, (3R,6R)-3-amino-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol is condensed with 2-hydroxybenzaldehyde under microwave irradiation for just 5 minutes, achieving a 90% yield. This demonstrates the potential of microwave technology for the rapid and efficient derivatization of amino-tetrahydropyran scaffolds.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 4H-Pyran Derivative

| Parameter | Conventional Solvothermal Method | Microwave-Assisted Method |

| Reaction Time | Several hours | 20 minutes |

| Yield | Comparable to microwave | 88–95% |

| Energy Input | Continuous heating | Focused, intermittent irradiation |

| Solvent Usage | Often requires bulk solvent | Can be performed with minimal or no solvent |

Green Chemistry Principles Applied to Tetrahydropyran Amine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. These principles focus on aspects such as atom economy, use of renewable feedstocks, safer solvents, and energy efficiency. The synthesis of tetrahydropyran amines can be approached through a green chemistry lens to create more sustainable processes.

Key green chemistry principles applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. For example, the synthesis of tetrahydrobenzo[b]pyran derivatives has been successfully carried out in an ionic liquid, [EMIM][OH], under microwave irradiation, completing the reaction within 30 seconds. sigmaaldrich.com

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. This includes the use of biocatalysts or heterogeneous catalysts that can be easily recovered and recycled.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are particularly effective in this regard.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. sigmaaldrich.com

A practical example of green synthesis is the use of chitosan, a biodegradable polymer derived from chitin, as a heterogeneous catalyst for the synthesis of steroidal 2H-pyrans. This approach avoids the use of hazardous catalysts and simplifies product purification. mnstate.edu While a direct application to this compound is not explicitly documented, these examples provide a framework for developing greener synthetic pathways.

Functionalization and Derivatization Routes of Tetrahydropyran Amine Scaffolds

The primary amine functionality of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of diverse molecular architectures.

Nucleophilic Substitution Reactions on Halogenated Tetrahydropyrans

A common strategy for the synthesis of amines is the nucleophilic substitution of a halogenated precursor with an amine source, such as ammonia (B1221849). In the context of this compound synthesis, this would involve the reaction of a 2-halogenated tetrahydropyran with ammonia. The reaction proceeds via an SN2 mechanism for primary and secondary halides, where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion. illinois.edu

A challenge in this method is the potential for over-alkylation, where the initially formed primary amine can act as a nucleophile and react with another molecule of the halogenated tetrahydropyran to form a secondary amine, and so on. To favor the formation of the primary amine, a large excess of ammonia is typically used. The reaction is often carried out in a sealed tube with a concentrated solution of ammonia in ethanol to prevent the volatile ammonia from escaping upon heating. chemeo.com

Reductive Amination Pathways for Tetrahydropyran Amine Synthesis

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. This two-step, often one-pot, process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. google.com

For the synthesis of this compound, the corresponding ketone, tetrahydropyran-2-one (also known as δ-valerolactone), would be the starting material. The reaction would proceed by treating the lactone with ammonia to form an intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. acs.org

This method is advantageous as it often provides good yields and avoids the issue of over-alkylation that can be problematic in nucleophilic substitution reactions. The reaction conditions are generally mild, making it compatible with a variety of functional groups.

Preparation of Schiff Bases with Tetrahydropyran Amine Moieties

Primary amines, such as this compound, readily react with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This condensation reaction is typically carried out under acidic or basic catalysis, or with heating, and often involves the removal of water to drive the equilibrium towards product formation.

The formation of Schiff bases is a valuable derivatization strategy as the imine bond can be subsequently reduced to form secondary amines, or the Schiff base itself can exhibit interesting biological activities. For instance, the synthesis of Schiff bases from 2-amino-4H-pyran derivatives has been reported, and these compounds have been evaluated for their biological properties.

A specific example is the microwave-assisted condensation of (3R,6R)-3-amino-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol with 2-hydroxybenzaldehyde to yield a Schiff base in high yield. This highlights the feasibility of forming Schiff bases from amino-tetrahydropyran scaffolds.

Amination and Subsequent Derivatization of Pyranone and Dihydropyran Systems

Pyranones and dihydropyrans are versatile precursors for the synthesis of saturated tetrahydropyran systems, including this compound. One approach involves the synthesis of 3-amino-2H-pyran-2-ones from the corresponding 3-benzoylamino precursors. The benzoyl protecting group can be removed by heating in concentrated sulfuric acid to yield the free amine. While this provides a route to 3-amino derivatives, similar strategies could potentially be adapted for the synthesis of 2-amino isomers.

The reaction of 3,3-bis(methylthio)-1-arylprop-2-en-1-ones with malononitrile and a secondary amine in the presence of a base can lead to the formation of 6-aryl-4-(amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles. These highly functionalized pyranones could then undergo further transformations to introduce an amino group at the 2-position, although this would likely involve multiple steps.

Direct amination of dihydropyran systems is another potential route. While specific examples leading directly to this compound are scarce in the literature, the general reactivity of the double bond in dihydropyrans towards addition reactions suggests that an amination reaction, possibly through a hydroamination protocol, could be a viable synthetic strategy. Further research in this area is needed to develop efficient and selective methods for the direct amination of dihydropyran precursors to yield the desired this compound.

Reactivity and Mechanistic Studies of Tetrahydro 2h Pyran 2 Amine Scaffolds

Ring Transformation Reactions and Molecular Rearrangements

The tetrahydropyran (B127337) ring, while generally stable, can undergo transformations under specific conditions, often initiated by nucleophilic or electrophilic activation. These reactions can lead to ring-opening, rearrangement, and the formation of new carbocyclic or heterocyclic systems.

The pyran ring system is susceptible to nucleophilic attack, which can lead to ring-opening reactions. clockss.org In unsaturated systems like 2H-pyran-2-ones, electrophilic centers at positions C-2, C-4, and C-6 are vulnerable to nucleophiles, often resulting in ring cleavage and subsequent rearrangement to form new heterocyclic structures. clockss.orgresearchgate.net For saturated systems like tetrahydro-2H-pyran-2-amine, the C-2 position, being attached to both the ring oxygen and the amine, is an activated site.

Under acidic conditions, protonation of the ring oxygen can facilitate nucleophilic attack at C-2, leading to the opening of the pyran ring. Similarly, strong nucleophiles can attack the C-6 position, inducing an elimination reaction that results in ring cleavage. The resulting open-chain intermediates can then undergo subsequent intramolecular reactions to re-cyclize into different ring systems. For instance, the reaction of 2-aryl-3,4-dihydropyrans with nucleophiles has been shown to proceed via a ring-opening mechanism. nih.gov These transformations are valuable in synthetic chemistry for converting readily available pyran derivatives into diverse molecular scaffolds. clockss.orgresearchgate.net

A plausible mechanism involves the initial attack of a nucleophile, which opens the ring to form an intermediate that can then re-cyclize. The specific outcome of the reaction depends on the nature of the nucleophile, the substrate, and the reaction conditions employed.

Table 1: Examples of Nucleophile-Induced Ring Transformations in Pyran Systems

| Starting Material | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-diones | Ammonia (B1221849), Hydrazine | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinolines | clockss.org |

| 2H-Pyran-2-ones | Various N and C nucleophiles | New Heterocycles and Carbocycles | clockss.org |

Valence tautomerism describes a phenomenon where molecules with the same molecular formula exist as a mixture of readily interconvertible structural isomers that differ in the arrangement of their bonding electrons. nih.gov This intramolecular process involves the migration of a σ-bond and a reorganization of π-bonds. nih.gov While specific studies on the valence tautomerism of this compound are not extensively documented, the concept is relevant in understanding the dynamic nature of heterocyclic systems. nih.govresearchgate.net

The conformational equilibrium of the tetrahydropyran ring is a well-studied area. The ring predominantly adopts two chair-like conformations that are in rapid interconversion at room temperature. bohrium.com The energetic preference for one conformation over the other is governed by the steric and electronic effects of the substituents on the ring. For 2-substituted tetrahydropyrans, the anomeric effect plays a crucial role in determining the conformational equilibrium. researchgate.net This effect generally favors the axial orientation of an electronegative substituent at the C-2 (anomeric) position, despite potential steric hindrance. In the case of this compound, the nitrogen atom of the amino group influences this equilibrium, and the preference for an axial or equatorial position will depend on factors like solvent polarity and the possibility of intramolecular hydrogen bonding. researchgate.net

Nucleophilic Reactivity of the Amine Moiety in Tetrahydropyran-2-amine

The primary amine group at the C-2 position is a key center of reactivity in this compound, acting as a potent nucleophile. This functionality allows for a wide range of chemical modifications.

The nucleophilic nature of the amine group in this compound allows it to readily participate in various derivatization and coupling reactions. These reactions are fundamental for the synthesis of more complex molecules with potential biological activities. For example, the amine can be acylated with acid chlorides or anhydrides to form amides, alkylated with alkyl halides, or reacted with isocyanates to produce ureas.

These derivatization strategies are employed to build diverse molecular libraries and to synthesize intermediates for pharmaceuticals. For instance, derivatives of this scaffold have been explored in the design of kinase inhibitors and as precursors for antiviral agents like HCV NS5A inhibitors.

Table 2: Representative Derivatization Reactions of the Amine Moiety

| Reagent | Reaction Type | Product Functional Group |

|---|---|---|

| Acyl Halide / Anhydride | Acylation | Amide |

| Alkyl Halide | Alkylation | Secondary/Tertiary Amine |

| Aldehyde / Ketone | Reductive Amination | Secondary/Tertiary Amine |

| Isocyanate | Addition | Urea |

The lone pair of electrons on the nitrogen atom of the amine moiety makes it highly reactive towards a variety of electrophilic centers. The mechanism of these reactions typically involves the nucleophilic attack of the amine on the electron-deficient center of the electrophile. For example, in reactions with carbonyl compounds, the amine adds to the carbonyl carbon to form a tetrahedral intermediate, which then eliminates a molecule of water to form an imine or enamine.

Studies on related pyran systems, such as the amination of 3,5-dibromo-2-pyrones, demonstrate the nucleophilic character of amines in coupling reactions to form 3-amino-2-pyrone derivatives. nih.gov In the context of this compound, the amine group's reactivity allows for facile bond formation with a wide array of electrophiles, making it a valuable building block in synthetic organic chemistry.

Cycloaddition and Annulation Reactions Involving Tetrahydropyran Amine Precursors

Cycloaddition and annulation reactions are powerful strategies for the construction of the tetrahydropyran ring system. nih.gov These methods often involve the reaction of precursors that can be subsequently converted to this compound or its derivatives.

Hetero-Diels-Alder reactions, a type of [4+2] cycloaddition, provide an efficient route to construct the dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran. Annulation processes, which involve the formation of a ring onto a pre-existing structure, are also widely used. nih.gov For example, the Prins reaction, an acid-catalyzed cyclization between an aldehyde and a homoallylic alcohol, is a powerful tool for creating substituted tetrahydropyrans. researchgate.net

Furthermore, cycloaddition reactions of unsaturated pyran precursors, such as 2H-pyran-2-ones, with strained alkynes have been investigated, leading to the formation of bicyclic adducts. nih.govrsc.org These reactions highlight the versatility of the pyran scaffold in constructing complex polycyclic systems. Precursors containing a masked or protected amine group can be used in these cycloaddition or annulation strategies, with the amine functionality being revealed in a later synthetic step.

Table 3: Key Ring-Forming Reactions for Tetrahydropyran Synthesis

| Reaction Type | Description | Key Intermediates / Precursors | Reference |

|---|---|---|---|

| Hetero-Diels-Alder Reaction | [4+2] cycloaddition between a diene and a dienophile (e.g., an aldehyde). | Dienes, Aldehydes | |

| Prins Cyclization | Acid-catalyzed reaction between an aldehyde and a homoallylic alcohol. | Aldehydes, Homoallylic alcohols | researchgate.net |

| Pyran Annulation | Convergent union of two aldehydes with a silyl-stannane reagent. | Aldehydes, Silyl-stannane reagents | nih.gov |

Stereoelectronic Effects Governing Reactivity and Conformation in Tetrahydropyrans

The reactivity and three-dimensional structure of tetrahydropyran rings are profoundly influenced by stereoelectronic effects, which involve the interaction of electron orbitals through space and bonds. The most significant of these is the anomeric effect, a phenomenon that dictates the preference of certain substituents at the C-2 position (the anomeric carbon) for the axial orientation, in direct opposition to predictions based on steric hindrance alone. rsc.orgwikipedia.org This effect, first observed in carbohydrate chemistry, has a magnitude estimated at 4-8 kJ/mol in sugars and is a critical determinant of both molecular conformation and chemical behavior. wikipedia.org

The origins of the anomeric effect are primarily explained by two interconnected theories:

Dipole Minimization: An alternative electrostatic explanation considers the interaction between the dipoles of the endocyclic ether linkage and the exocyclic C-X bond. wikipedia.org In the equatorial conformation, the dipoles are partially aligned, leading to repulsion. wikipedia.org Conversely, in the axial conformation, the dipoles are more opposed, resulting in a lower energy state due to the minimization of electrostatic repulsion. wikipedia.org

The conformational preference of a substituent at the C-2 position is a balance between these stabilizing stereoelectronic effects and destabilizing steric interactions. For electronegative substituents such as fluorine, hydroxyl, or methoxy (B1213986) groups, the anomeric effect is often strong enough to overcome the steric strain of 1,3-diaxial interactions, making the axial conformer the more stable isomer. wikipedia.orgrsc.orgnih.gov However, for the amino (-NH2) group, the equatorial position is generally preferred. This deviation is attributed to overriding steric effects and a phenomenon known as the "reverse anomeric effect". wikipedia.orgnih.gov

The following table summarizes the conformational free energy differences for several 2-substituted tetrahydropyrans, illustrating the preference for the axial or equatorial position. A negative value indicates a preference for the axial conformer.

| Substituent (X) | ΔG° (Equatorial - Axial) (kcal/mol) | Most Stable Conformer |

| -F | -2.39 to -2.73 | Axial |

| -OCH₃ | -1.21 to -1.81 | Axial |

| -CH₃ | +2.93 | Equatorial |

| -NH₂ | Equatorial preference reported | Equatorial |

Data compiled from computational studies. wikipedia.orgnih.govnih.gov The energy values can vary based on the computational model and solvent.

The structural consequences of these effects are evident in the bond lengths within the molecule. The hyperconjugative interaction in the axial conformer leads to specific, measurable changes in the lengths of the bonds involved.

| Compound | Conformer | Endocyclic C2-O1 Bond Length (Å) | Exocyclic C2-X Bond Length (Å) |

| 2-Chlorotetrahydropyran | Axial | Shorter | 1.819 |

| Equatorial | Longer | 1.718 |

Data illustrates the principle of bond length alteration due to the anomeric effect. scripps.edu

Stereoelectronic effects are also a primary determinant of the reactivity of tetrahydropyran derivatives, particularly in reactions involving the anomeric carbon, such as acetal (B89532) hydrolysis. The rate of cleavage of the exocyclic C-X bond is dramatically enhanced when a lone pair on the ring oxygen is oriented anti-periplanar to the leaving group. rsc.orgrsc.org This orbital alignment provides "stereoelectronic assistance," stabilizing the transition state as the bond breaks and facilitating the formation of an intermediate oxocarbenium ion. rsc.orgnih.gov Consequently, axial substituents, which are inherently anti-periplanar to an oxygen lone pair, often undergo hydrolysis or other substitution reactions much faster than their equatorial counterparts. rsc.org In conformationally locked systems, an equatorial leaving group, which lacks this optimal orbital overlap, can exhibit significantly slower reaction rates. rsc.org

Applications of Tetrahydro 2h Pyran 2 Amine As a Chiral Building Block and Synthetic Intermediate

Construction of Diverse Heterocyclic Systems

The tetrahydropyran (B127337) motif is a common feature in a wide array of biologically active compounds and natural products. Tetrahydro-2H-pyran-2-amine, as a chiral synthon, provides a strategic entry point for the stereocontrolled synthesis of various heterocyclic derivatives.

Synthesis of Pyridone, Pyrimidine, and Quinolone Derivatives through Tetrahydropyran Intermediates

The synthesis of pyridone, pyrimidine, and quinolone derivatives often involves the use of cyclic precursors to construct the core heterocyclic ring. While direct reactions utilizing this compound are not extensively documented in readily available literature, the use of tetrahydropyran-based intermediates is a well-established strategy. For instance, pyrano[2,3-d]pyrimidine and tetrahydro quinolone dione derivatives have been synthesized from tetrahydrobenzo[b]pyran precursors nih.govnih.gov. These syntheses highlight the utility of the pyran ring system as a scaffold for building more complex heterocyclic structures.

The general synthetic approach involves the condensation of a suitable tetrahydropyran derivative, which can be conceptually derived from this compound, with other reagents to form the desired heterocyclic core. For example, the Biginelli reaction is a classic method for synthesizing tetrahydropyrimidines, and while it traditionally uses a β-dicarbonyl compound, an aldehyde, and urea or thiourea, modifications of this reaction could potentially incorporate an amino-pyran derivative to introduce stereochemical control nih.gov.

The following table outlines representative examples of heterocyclic systems that can be constructed from pyran-based precursors, illustrating the synthetic potential of intermediates structurally related to this compound.

| Heterocyclic System | Synthetic Precursor Type | Key Reaction | Reference |

| Pyrano[2,3-d]pyrimidine | Tetrahydrobenzo[b]pyran derivatives | Reaction with acetic anhydride and sulfuric acid | nih.gov |

| Tetrahydro quinolone dione | Tetrahydrobenzo[b]pyran derivatives | Refluxing in hydrochloric acid and acetic acid | nih.gov |

| Tetrahydropyrimidine | Aldehyde, β-dicarbonyl, Urea/Thiourea | Biginelli Reaction | nih.gov |

Utility in Indazole and Thiazole Chemistry via Tetrahydropyran Amine Building Blocks

The synthesis of indazole derivatives, which are important pharmacophores, can be achieved through various synthetic routes. One approach involves the cyclization of precursors that can be assembled using building blocks like this compound. For instance, the synthesis of 4,5,6,7-tetrahydro-2H-indazole derivatives has been reported from the reaction of N¹,N³,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate researchgate.net. The core cyclohexane structure in the precursor could potentially be replaced with a tetrahydropyran ring, thus utilizing a tetrahydropyran amine building block for the synthesis of novel indazole analogues.

In thiazole chemistry, the incorporation of a tetrahydropyran moiety can lead to compounds with interesting biological activities. For example, N-(thiazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)propanamides have been synthesized and evaluated as glucokinase activators nih.gov. This demonstrates the value of incorporating the tetrahydropyran ring system, and by extension, chiral amines derived from it, into thiazole-containing molecules. The synthesis of such compounds would likely involve the coupling of a pre-formed thiazole nucleus with a side chain derived from a tetrahydropyran precursor.

Role in Asymmetric Catalysis and Stereoselective Synthesis

The inherent chirality of this compound makes it an attractive candidate for applications in asymmetric synthesis, either as a chiral auxiliary to control the stereochemical outcome of a reaction or as a chiral building block for the synthesis of stereochemically defined target molecules.

Application as Chiral Auxiliaries in Enantioselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry has been established, the auxiliary is removed wikipedia.org. While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in the reviewed literature, its structural features are analogous to other successful chiral auxiliaries. For instance, amine-based auxiliaries are used to promote asymmetric (4+2) annulations for the enantioselective synthesis of tetrahydropyridines, where the auxiliary is both traceless and recoverable nih.gov.

The amine functionality in this compound can be converted into an amide or an imine, which can then direct the stereoselective addition of nucleophiles to a nearby prochiral center. The rigid tetrahydropyran ring would provide a well-defined steric environment to bias the approach of the incoming reagent.

The following table summarizes common types of enantioselective transformations where chiral amines and their derivatives are employed as auxiliaries.

| Transformation Type | Role of Chiral Amine Auxiliary | Desired Outcome |

| Alkylation | Directs the approach of an electrophile to an enolate | Enantiomerically enriched α-substituted carbonyl compounds |

| Aldol Reaction | Controls the facial selectivity of nucleophilic attack on an aldehyde | Diastereomerically and enantiomerically enriched β-hydroxy carbonyl compounds |

| Diels-Alder Reaction | Influences the endo/exo and facial selectivity of the cycloaddition | Enantiomerically enriched cyclic products |

| Conjugate Addition | Directs the 1,4-addition of a nucleophile to an α,β-unsaturated system | Enantiomerically enriched β-functionalized carbonyl compounds |

Stereoselective Formation of Natural Product Analogues

The tetrahydropyran ring is a key structural motif in numerous natural products with significant biological activity nih.govnih.gov. The stereoselective synthesis of these molecules often relies on the use of chiral building blocks to install the required stereocenters. This compound, with its defined stereochemistry, can serve as a valuable starting material for the synthesis of analogues of these natural products.

For example, the stereoselective synthesis of tetrahydropyridines and dihydro-2H-pyrans has been achieved through the ring-expansion of monocyclopropanated heterocycles, leading to highly functionalized six-membered rings that are precursors to various drug targets nih.gov. A chiral amine on a tetrahydropyran ring can be a strategic handle for further functionalization and elaboration into more complex structures.

Strategic Intermediate in Complex Multi-Step Organic Synthesis Pathways

The amine group can be protected and deprotected as needed, and it can also be used to direct the formation of new bonds or to be transformed into other functional groups. The tetrahydropyran ring provides a stable scaffold that can be carried through multiple synthetic steps. The synthesis of complex molecules often involves the sequential addition of different fragments, and a chiral building block like this compound can serve as the initial core upon which the rest of the molecule is constructed. While specific total syntheses explicitly starting from this compound are not detailed in the provided search results, the principles of multi-step synthesis suggest its potential utility in the construction of complex targets such as macrocycles, polyethers, and alkaloids that contain a substituted tetrahydropyran ring.

Design of Molecular Scaffolds for Chemical Biology Research and Fragment-Based Design

The utility of this compound in modern drug discovery lies in its capacity to serve as a foundational scaffold for generating libraries of structurally diverse and three-dimensional molecules. This is particularly relevant in the fields of chemical biology, which seeks to probe biological systems with small molecules, and fragment-based drug design, a strategy that builds potent drug candidates from small, low-affinity "fragments."

The emphasis on sp3-rich frameworks stems from the observation that such molecules, with a higher fraction of saturated carbon atoms, tend to exhibit improved solubility, metabolic stability, and target selectivity compared to their flatter, aromatic counterparts. This trend has been dubbed the "escape from flatland" in medicinal chemistry. The this compound scaffold, with its inherent non-planar structure, is an ideal starting point for the synthesis of these more complex molecules.

Research Findings in Scaffold Synthesis

Recent research has focused on developing efficient synthetic routes to libraries of compounds based on the this compound core. These strategies often involve the functionalization of the amine group and the modification of the pyran ring to introduce points of diversity. For instance, the primary amine of this compound can be readily acylated, alkylated, or used in reductive amination reactions to attach a wide variety of substituents.

One notable approach involves a divergent synthesis strategy where the core scaffold is elaborated through a series of reactions to produce a library of related but structurally distinct molecules. This allows for the systematic exploration of the chemical space around the initial scaffold to identify compounds with desired biological activities.

| Scaffold Type | Synthetic Strategy | Key Features of Resulting Library | Potential Applications |

| Amide-Substituted Tetrahydropyrans | Acylation of the primary amine with a diverse set of carboxylic acids. | High diversity in the appended side chain, allowing for fine-tuning of steric and electronic properties. | Probing enzyme active sites, disrupting protein-protein interactions. |

| Urea and Thiourea Derivatives | Reaction of the amine with various isocyanates or isothiocyanates. | Introduction of hydrogen bond donors and acceptors, crucial for molecular recognition. | Kinase inhibitors, GPCR modulators. |

| N-Alkylated Analogs | Reductive amination with a library of aldehydes and ketones. | Increased conformational flexibility and exploration of different binding vectors. | Ion channel blockers, transporter inhibitors. |

Application in Fragment-Based Design

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments (typically < 300 Da) that bind weakly to a biological target. Once identified, these fragments are then optimized and grown into more potent, drug-like molecules. The three-dimensional character of fragments derived from this compound makes them particularly attractive for FBDD.

The inherent chirality and defined exit vectors of the this compound scaffold provide a clear roadmap for fragment elaboration. Medicinal chemists can strategically add functionality to the fragment to improve its binding affinity and selectivity for the target protein.

Below is a table summarizing the key properties of a hypothetical fragment library based on the this compound scaffold, highlighting their suitability for FBDD according to the "Rule of Three," a set of guidelines for effective fragments.

| Fragment Property | "Rule of Three" Guideline | This compound Fragment Library (Representative Values) | Significance in FBDD |

| Molecular Weight (MW) | ≤ 300 Da | 150 - 250 Da | Ensures fragments are small enough to explore diverse chemical space efficiently. |

| LogP (lipophilicity) | ≤ 3 | 1.0 - 2.5 | Promotes adequate aqueous solubility for screening and reduces non-specific binding. |

| Hydrogen Bond Donors | ≤ 3 | 1 - 2 | Controls polarity and helps in forming specific interactions with the target. |

| Hydrogen Bond Acceptors | ≤ 3 | 1 - 2 | Complements the hydrogen bonding potential of the target's binding site. |

| Rotatable Bonds | ≤ 3 | 1 - 3 | Limits conformational flexibility, leading to a more defined binding mode. |

| Fraction of sp3 carbons (Fsp3) | High | > 0.5 | Contributes to three-dimensionality, improving binding specificity and physicochemical properties. |

The strategic use of this compound as a chiral building block is thus enabling the design and synthesis of novel molecular scaffolds that are enriching the chemical space available for chemical biology research and fragment-based drug discovery. The resulting sp3-rich compound libraries hold significant promise for the identification of next-generation therapeutics against a wide range of challenging biological targets.

Computational and Spectroscopic Investigations of Tetrahydro 2h Pyran 2 Amine and Its Analogues

Theoretical Studies on Molecular Conformation and Anomeric Effects

The conformational preferences of substituted tetrahydropyrans, including Tetrahydro-2H-pyran-2-amine, are governed by a delicate balance of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect, in its classical definition, describes the tendency of an electronegative substituent at the anomeric carbon (C2) of a pyranose ring to adopt an axial orientation, which is counterintuitive from a steric standpoint. scripps.edu This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding σ* orbital of the C-substituent bond (n_O -> σ*_C-X).

However, in the case of 2-aminotetrahydropyran, theoretical studies reveal a departure from this classical expectation. While hyperconjugation involving the nitrogen atom as the electron donor to an antiperiplanar σ* orbital plays a significant role, steric effects can dominate. nih.gov Computational analyses indicate a preference for the equatorial conformation of the amino group. This preference arises because, in the axial conformation, hydrogen or methyl groups on the substituent can face the ring, leading to increased steric repulsion. nih.gov This steric hindrance outweighs the stabilizing hyperconjugative interaction that would favor the axial isomer.

The study of such conformational preferences in di-substituted tetrahydro-2H-pyran rings is complex, involving a balance of non-covalent interactions (like van der Waals forces, dipole-dipole interactions, and hydrogen bonding) alongside hyperconjugative effects. rsc.org Computational models, particularly those employing Density Functional Theory (DFT) in conjunction with Natural Bond Orbital (NBO) analysis, are crucial for dissecting these competing interactions. rsc.org These methods allow for the quantification of the energies associated with both steric repulsion and stabilizing electronic delocalization, providing a clearer picture of the factors that determine the final conformational equilibrium.

| Effect | Favored Conformation | Underlying Principle | Relevance to this compound |

|---|---|---|---|

| Anomeric Effect (Hyperconjugation) | Axial | Stabilizing interaction between a ring heteroatom lone pair (n) and the antibonding orbital (σ) of the exocyclic C-X bond (e.g., n_O -> σ_C-N). | Present, but counteracted by other effects. nih.gov |

| Steric Hindrance (Gauche Repulsion) | Equatorial | Repulsive interaction between the substituent and axial hydrogens on the pyran ring. | Dominant factor, leading to a preference for the equatorial conformer. nih.gov |

| Electrostatic Interactions | Depends on Substituents | Repulsion or attraction between dipoles associated with the substituent and the ring heteroatom. | Contributes to the overall energy balance between conformers. rsc.org |

Quantum Chemical Calculations for Reaction Optimization and Mechanism Elucidation

Quantum chemical calculations have become indispensable tools in modern organic chemistry for investigating molecular properties and reaction mechanisms. nih.gov These computational methods allow researchers to estimate chemical reaction pathways, including the energies of transition states and equilibria, thereby enabling the prediction of unknown reactions and the optimization of known ones. nih.govrsc.org

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely applied in chemistry to predict a variety of molecular properties. nih.gov By calculating descriptors like molecular orbital energies, atomic charge distributions, and local electron densities, DFT helps identify reactive sites and analyze the stability of transition states. nih.gov

In the study of pyran analogues, DFT calculations are employed to understand global and local reactivity properties. mdpi.com For instance, the B3LYP functional combined with basis sets like 6-31G(d,p) is commonly used for geometry optimizations. mdpi.com Subsequent calculations can determine properties such as the molecular electrostatic potential (MEP) and average local ionization energy (ALIE), which identify the most reactive molecular sites for electrophilic and nucleophilic attack. mdpi.com The accuracy of DFT predictions is highly dependent on the chosen functional and basis set, with various options available depending on the system and properties of interest. nih.gov For example, hybrid functionals like B3LYP are widely used for studying reaction mechanisms and molecular spectroscopy. nih.gov

| Component | Examples | Typical Application |

|---|---|---|

| Functionals | B3LYP, PBE0 (Hybrid) | Widely used for studying reaction mechanisms, molecular spectroscopy, and general properties. nih.govmdpi.com |

| CAM-B3LYP (Long-Range Corrected) | Ideal for studying solvent effects, hydrogen bonding, and van der Waals interactions. nih.govmdpi.com | |

| Basis Sets | 6-31G(d,p) (Pople-style) | Standard choice for geometrical optimizations and vibrational analysis of organic molecules. mdpi.com |

| def2-TZVP (Ahlrichs-style) | Provides a good balance of accuracy and computational cost for geometry and energy calculations. nih.gov |

The design of efficient synthetic routes for complex molecules is a significant challenge in organic chemistry. Computational tools that can automatically search for reaction pathways are transforming this field. These methods can trace reaction paths backward from a target product to identify potential reactants, a process known as retrosynthesis. nih.govnih.gov

By combining exhaustive automated reaction path search algorithms with kinetic analysis, researchers can enumerate and rank potential reactant candidates for a given target molecule. nih.gov This approach has been successfully applied to trace back known named reactions, confirming the ability of these tools to identify the correct starting materials. nih.gov Such in silico exploration of synthetic routes allows for the discovery of novel chemical transformations and the design of new catalysts prior to expensive and time-consuming experimental work. nih.gov These computational workflows are becoming increasingly integrated into the development of new synthetic methodologies.

Advanced Spectroscopic Characterization Techniques in Research

The unambiguous determination of molecular structure is fundamental to chemical research. Advanced spectroscopic techniques provide detailed insights into the three-dimensional arrangement of atoms in both the gas and solid phases.

High-resolution rotational spectroscopy is a powerful technique for obtaining precise structural information about molecules in the gas phase. arxiv.org By measuring the absorption of microwave radiation, this method can determine the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its precise 3D geometry. This technique is particularly valuable for distinguishing between different conformers of a molecule, as each conformer has a unique rotational spectrum. illinois.eduresearchgate.net

For chiral molecules and their derivatives, such as tetrahydro-2-furoic acid (a close analogue of tetrahydropyran (B127337) derivatives), rotational spectroscopy can be used to study the complex conformational landscape. nih.gov It allows for the identification of multiple stable conformers present in a sample and can provide insights into the energy barriers for conversion between them. nih.gov The technique is also highly sensitive to isotopic substitution, and by analyzing the spectra of isotopologues, a complete and precise molecular structure can be determined. nih.gov Furthermore, rotational spectroscopy is an emerging tool for chiral analysis, capable of distinguishing between enantiomers and determining enantiomeric excess. ualberta.ca

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the positions of individual atoms can be determined with very high precision. mdpi.com

SCXRD provides unequivocal information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline state. mdpi.com For pyran derivatives and other complex organic molecules, this technique has been used to confirm structures solved by other means and to reveal subtle stereochemical details. mdpi.com Beyond the structure of a single molecule, SCXRD also elucidates the packing of molecules within the crystal lattice, providing crucial information about intermolecular interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal structure. mdpi.comnih.gov

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry elements present in the crystal structure. mdpi.com |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles between bonds. mdpi.com |

| Intermolecular Interactions | Identification and characterization of non-covalent forces (e.g., hydrogen bonds) that dictate crystal packing. mdpi.com |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules, including heterocyclic systems like this compound. researchgate.netnih.gov By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, detailed insights into the molecular framework, stereochemistry, and conformational dynamics in solution can be obtained. researchgate.netnih.gov

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyran ring and the amine group. The proton at the anomeric C2 position, being adjacent to both the ring oxygen and the nitrogen atom, would appear as a distinct multiplet. The chemical shift of this proton is influenced by its axial or equatorial orientation. Protons on the remaining ring carbons (C3, C4, C5, C6) would resonate as complex multiplets in the upfield region of thespectrum. The protons of the NH₂ group typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent due to hydrogen bonding.

The ¹³C NMR spectrum provides information on the carbon skeleton. The anomeric carbon (C2) is expected to resonate at a significantly downfield chemical shift due to the deshielding effects of the adjacent oxygen and nitrogen atoms. The C6 carbon, adjacent to the ring oxygen, would also appear downfield compared to the other ring carbons (C3, C4, C5). Spectroscopic analysis of various synthesized 2-amino-4H-pyran derivatives has consistently utilized ¹H and ¹³C NMR to confirm their proposed structures. nih.govresearchgate.netsciencescholar.us

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar tetrahydropyran and amine structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| C2-H | 3.5 - 4.5 | 85 - 95 | Anomeric proton, highly dependent on stereochemistry. |

| C3-H₂ | 1.2 - 1.8 | 20 - 30 | Diastereotopic protons, complex multiplets. |

| C4-H₂ | 1.2 - 1.8 | 20 - 30 | Complex multiplets. |

| C5-H₂ | 1.2 - 1.8 | 25 - 35 | Complex multiplets. |

| C6-H₂ | 3.4 - 4.0 | 60 - 70 | Adjacent to ring oxygen, deshielded. |

| N-H₂ | 1.0 - 3.0 (variable) | N/A | Broad singlet, position and intensity vary with solvent and concentration. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis in Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. core.ac.uk For this compound (C₅H₁₁NO, Molecular Weight: 101.15 g/mol ), electron ionization (EI) mass spectrometry would provide a characteristic mass spectrum.

The molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 101. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. whitman.edu

The fragmentation of the tetrahydropyran ring is a key diagnostic feature. A common fragmentation pathway for tetrahydropyran derivatives involves the cleavage of the C-O bonds and subsequent ring-opening. nist.gov For this compound, characteristic fragmentation would likely involve:

Loss of the amino group: A peak at m/z 84, corresponding to the loss of NH₂• (17 Da).

Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom, leading to the formation of various charged fragments.

Ring cleavage: Fragmentation of the pyran ring can lead to a characteristic peak at m/z 85 for a related compound, 2-(12-pentadecynyloxy)tetrahydropyran, which corresponds to the tetrahydropyranyl cation. researchgate.netresearchgate.net A similar primary fragment resulting from the loss of a hydrogen atom might be observed.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 101 | Molecular Ion [M]⁺ | [C₅H₁₁NO]⁺ |

| 100 | [M-H]⁺ | [C₅H₁₀NO]⁺ |

| 84 | [M-NH₂]⁺ | [C₅H₈O]⁺ |

| 72 | [M-C₂H₃]⁺ | [C₃H₈NO]⁺ |

| 56 | [C₃H₆N]⁺ | [C₃H₆N]⁺ |

Molecular Modeling and Dynamics Simulations, including Non-Covalent Interaction (NCI) Analysis

Computational chemistry provides powerful tools for investigating the structural and dynamic properties of molecules at an atomic level. mdpi.com Molecular modeling, molecular dynamics (MD) simulations, and Non-Covalent Interaction (NCI) analysis are employed to understand molecular conformation, stability, and intermolecular interactions that govern the behavior of compounds like this compound. nih.govmdpi.com

Molecular Modeling and Dynamics Molecular modeling can predict the most stable three-dimensional structure of this compound, including the preferred chair conformation of the pyran ring and the orientation (axial or equatorial) of the amine substituent. MD simulations can further explore the conformational landscape of the molecule over time, revealing its dynamic behavior in different environments, such as in aqueous solution. semanticscholar.orgnih.gov These simulations track the motions of atoms and can elucidate the stability of different conformers and the energy barriers for interconversion. researchgate.net For analogues of this compound, MD simulations have been used to study their interactions with biological targets, revealing that specific hydrogen bonds and hydrophobic interactions contribute to the formation of stable complexes. nih.gov

Non-Covalent Interaction (NCI) Analysis NCI analysis is a computational method used to visualize and characterize weak, non-covalent interactions within a molecule or between molecules. nih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for determining molecular conformation and reactivity. researchgate.net For this compound, NCI analysis can map the intramolecular hydrogen bonding possibilities between the amine group and the ring oxygen. It can also visualize intermolecular interactions, such as the hydrogen bonds formed between the amine group (as a donor) and the ring oxygen (as an acceptor) with solvent molecules or other receptor sites. NCI plots use color-coded surfaces to distinguish between different types of interactions:

Blue/Green surfaces: Indicate attractive interactions like strong hydrogen bonds and weaker van der Waals forces.

Red surfaces: Indicate repulsive interactions, such as steric clashes.

This analysis provides a detailed picture of the forces that dictate the molecule's shape and how it interacts with its environment, which is fundamental for applications in materials science and drug design. nih.govresearchgate.net

Mechanistic Aspects of Biological Relevance of Tetrahydropyran Amine Scaffolds in Research

Target-Specific Molecular Interactions and Mechanisms of Action (excluding clinical data)

The biological effects of tetrahydropyran (B127337) amine scaffolds are rooted in their specific interactions with biomolecular targets. At a mechanistic level, these interactions involve precise binding events with enzymes and receptors, modulation of transporter proteins, and engagement with complex signaling systems.

Tetrahydropyran moieties are integral to the binding of various ligands to their respective enzymes and receptors. In the context of HIV protease inhibitors, the tetrahydropyran ring serves as a potent P2 ligand. The cyclic ether oxygen atoms within the ring are positioned to form optimized hydrogen-bonding interactions with the aspartic acid residues (Asp-29 and Asp-30) in the enzyme's active site. This interaction is crucial for the high potency of inhibitors like GRL-0476, which exhibits a Ki of 2.7 pM. nih.gov

In receptor binding, the tetrahydropyran scaffold contributes to high-affinity interactions. For instance, TAK779, a non-peptide antagonist of the C-C chemokine receptor type 5 (CCR5), contains a tetrahydropyran-4-aminium moiety. This compound demonstrates a potent binding affinity for CCR5 with an IC50 value of 1.4 nM, effectively blocking the interaction between the viral envelope protein gp120/CD4 complex and the receptor, which is a critical step for HIV-1 entry into target cells. nih.gov

Furthermore, in the realm of opioid receptor ligands, a β-tetrahydropyranyl ether derivative of Salvinorin B has been shown to possess a slightly higher binding affinity for the kappa-opioid receptor (KOR) than the parent compound, Salvinorin A, with a Ki value of 6.2 nM. mdpi.com

| Compound/Analogue | Target | Binding Affinity/Potency |

| GRL-0476 | HIV Protease | Ki = 2.7 pM, IC50 = 0.5 nM nih.gov |

| TAK779 | CCR5 | IC50 = 1.4 nM nih.gov |

| β-tetrahydropyranyl ether of Salvinorin B | Kappa-Opioid Receptor (KOR) | Ki = 6.2 nM, EC50 = 60 nM mdpi.com |

Analogues of tetrahydropyran amine have been investigated as inhibitors of monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). researchgate.net These transporters are transmembrane proteins that regulate neurotransmitter levels by reuptake from the synaptic cleft. nih.govnih.gov

Research into (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives has provided insight into their interaction with MATs. By measuring the inhibition of radiolabeled neurotransmitter uptake, these compounds have been assessed for their affinity and selectivity. researchgate.net Studies on oxacyclic analogues of methylphenidate, such as 2-(3,4-dichlorophenyl)-2-(tetrahydropyran-2-yl)acetic acid methyl ester, have demonstrated that the threo isomers are potent and selective inhibitors of DAT. researchgate.net This finding is significant as it indicates that a nitrogen atom, traditionally considered essential for interaction with monoamine transporters, is not a strict requirement for high-affinity DAT binding and inhibition. researchgate.net The mechanism involves these compounds binding to the transporter protein, likely at or near the substrate binding site, thereby blocking the reuptake of dopamine. nih.govresearchgate.net

The tetrahydropyran scaffold is present in molecules that engage the opioid system to produce pain-relieving (antinociceptive) effects. The mechanism of action involves direct binding to opioid receptors (mu, delta, and kappa), which are G-protein-coupled receptors. rsc.org Activation of these receptors, particularly in the central nervous system, leads to a cascade of intracellular events that reduce neuronal excitability and inhibit the transmission of pain signals. nih.gov

A synthesized β-tetrahydropyranyl ether of Salvinorin B demonstrates potent antinociceptive effects that are directly linked to its high-affinity binding to the KOR. mdpi.com Similarly, novel series of trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and related compounds have been synthesized and their opioid receptor profiles determined to establish structure-activity relationships for their antinociceptive properties. rsc.org The antinociceptive effects of certain tetrahydropyran-containing compounds, such as (+)-oxaprotiline, have been shown to be abolished by the opioid receptor antagonist naloxone, confirming that their mechanism of action is, at least in part, connected to the opioid system. nih.gov

Influence of the Tetrahydropyran Moiety on Molecular Bioactivity and Selectivity

The tetrahydropyran moiety exerts a significant influence on the biological activity and target selectivity of a molecule. Its structural features offer several advantages in molecular design. nih.gov

Conformational Rigidity: The cyclic nature of the tetrahydropyran ring imparts rigidity to the molecule. This pre-organization of the molecule into a specific conformation can reduce the entropic penalty upon binding to a biological target, leading to higher affinity. nih.gov

Spatial Orientation: The confined geometry of the ring helps to maintain the precise spatial orientation of pharmacophoric groups, which is critical for optimal interaction with the binding site of an enzyme or receptor. nih.gov

Hydrogen Bonding: The ether oxygen within the tetrahydropyran ring can act as a hydrogen bond acceptor. This ability to form new hydrogen bonds with the target protein can result in increased binding potency. nih.gov In HIV protease inhibitors, for example, this interaction with active site residues is a key determinant of inhibitory activity. nih.gov

Improved Flexibility and Accommodation: In some contexts, the six-membered tetrahydropyran ring offers more flexibility than smaller heterocyclic rings. This increased flexibility can allow the ligand to better accommodate mutations in the target enzyme, potentially leading to improved potency against drug-resistant strains. nih.gov

Bioisosterism: The tetrahydropyran ring can serve as a successful bioisostere for other cyclic structures, such as a piperidine (B6355638) ring, allowing for the fine-tuning of physicochemical properties while maintaining or improving biological activity. researchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to the tetrahydropyran amine scaffold affect interactions at the molecular level.

For analogues of (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine targeting monoamine transporters, SAR studies have revealed key insights. Modifications to the side chains at the 3- and 6-positions of the tetrahydropyran ring have a profound impact on binding affinity. researchgate.net

Extension at the 3-position: Extending the side chain at this position generally results in a loss of activity, suggesting that this region is sterically constrained within the binding pocket of the transporter. researchgate.net

Extension at the 6-position: In contrast, extending the side chain at the 6-position can lead to an improvement in activity. This indicates that the binding site can accommodate bulk at this position and that such modifications may lead to favorable interactions, potentially increasing binding affinity. researchgate.net

In the development of opioid receptor ligands, SAR studies on trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols have shown that strategic substitutions in the pyran ring and variations of the N-substituent are critical in determining the antinociceptive activity and the opioid receptor binding profile. rsc.org These modifications directly influence how the molecule fits into and interacts with the binding pockets of the mu, delta, and kappa opioid receptors.

| Scaffold/Analogue Series | Structural Modification | Effect on Molecular Interaction/Activity |

| (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine | Side-chain extension at 3-position | Loss of activity at MATs researchgate.net |

| (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine | Side-chain extension at 6-position | Potential for improved activity at MATs researchgate.net |

| trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols | Substitutions in the pyran ring | Alters antinociceptive activity and opioid receptor profile rsc.org |

| trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols | Variation of N-substituent group | Alters antinociceptive activity and opioid receptor profile rsc.org |

Applications in Chemical Biology as Probes for Biological Systems

The unique properties of the tetrahydropyran amine scaffold make it suitable for the design of chemical probes to investigate biological systems. These probes are valuable tools for elucidating the molecular mechanisms of ligand-receptor interactions.

An example of this application is the design and synthesis of fluorescence-labeled analogs of TAK779. nih.gov By attaching a fluorescent tag (like coumarin) to the TAK779 structure, researchers aimed to create chemical probes to visualize and study the interaction with the CCR5 receptor. nih.gov Although determining the specific binding properties of these fluorescent analogs to CCR5 proved challenging, the study revealed that these probes could penetrate cell membranes. nih.gov This cell-penetrating ability is an essential feature for probes designed to interact with intracellular targets or to study cellular processes. nih.gov Such tools are instrumental in exploring drug-target engagement, localization, and dynamics within a cellular environment. nih.gov

Future Research Directions and Emerging Areas in Tetrahydro 2h Pyran 2 Amine Chemistry

Development of Novel Asymmetric Synthetic Methodologies for Enantiopure Tetrahydropyran (B127337) Amines

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of efficient and highly selective asymmetric methods for the synthesis of enantiopure tetrahydropyran amines is a major focus of ongoing research. Future advancements in this area are expected to concentrate on several key strategies.

Organocatalysis continues to be a powerful tool for asymmetric synthesis. The use of chiral bifunctional organocatalysts, such as squaramide-based catalysts, has shown promise in promoting inverse-electron-demand hetero-Diels-Alder reactions to construct the tetrahydropyran ring with high enantioselectivity. nih.gov Similarly, chiral tertiary amines have been successfully employed to catalyze [4+2] cyclization reactions, affording chiral dihydrocoumarin-fused dihydropyranones with good yields and enantiomeric excesses. researchgate.net Future work will likely involve the design of novel, more efficient organocatalysts and the expansion of their application to a broader range of substrates.

Transition metal catalysis also offers a plethora of opportunities for novel asymmetric syntheses. For instance, ruthenium-catalyzed dynamic kinetic resolution (DKR) has been effectively used to establish multiple stereocenters in a single step during the synthesis of a highly functionalized tetrahydropyran Dipeptidyl-Peptidase IV (DPP-4) inhibitor. organic-chemistry.org Palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyran represents another innovative approach, enabling the direct functionalization of the tetrahydropyran ring with high stereocontrol. nih.gov The development of new chiral ligands and the exploration of different transition metals are expected to lead to even more versatile and selective catalytic systems.

Biocatalysis presents a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines is a rapidly growing field. researchgate.net Future research will likely focus on enzyme engineering to enhance substrate scope, stability, and stereoselectivity, as well as the development of multi-enzyme cascade reactions to construct complex tetrahydropyran amine derivatives in a single pot.

Below is a table summarizing some of the emerging asymmetric synthetic methodologies.

| Methodology | Catalyst/Reagent | Key Transformation | Enantioselectivity (ee) | Diastereoselectivity (dr) | Ref. |

| Organocatalysis | Squaramide-based catalyst | Inverse-electron-demand hetero-Diels-Alder | Up to 99% | Up to 19:1 | nih.gov |

| Organocatalysis | Chiral Tertiary Amine | [4+2] Cyclization | Up to 90% | - | researchgate.net |

| Transition Metal Catalysis | Ruthenium Complex | Dynamic Kinetic Resolution | - | - | organic-chemistry.org |

| Transition Metal Catalysis | Palladium(II) Acetate | C-H Arylation | High | High | nih.gov |

| Biocatalysis | Transaminase | Asymmetric Amination | High | - | researchgate.net |

Exploration of New Reactivity Modes and Catalytic Applications of Tetrahydropyran Scaffolds

Beyond their role as synthetic targets, tetrahydropyran scaffolds, including Tetrahydro-2H-pyran-2-amine, are being explored for their potential in catalysis and for novel chemical transformations. The unique conformational and electronic properties of the tetrahydropyran ring can be harnessed to influence the outcome of chemical reactions.